molecular formula C20H38O2 B12743957 Lactobacillic acid methyl ester CAS No. 112418-57-2

Lactobacillic acid methyl ester

カタログ番号: B12743957
CAS番号: 112418-57-2
分子量: 310.5 g/mol
InChIキー: HASAQWANQLNRRS-RBUKOAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lactobacillic acid methyl ester, the methyl ester derivative of the cyclopropane fatty acid lactobacillic acid, is a high-purity analytical standard primarily used in bacteriology and lipid research. This compound, with the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol, is a liquid soluble in many fat solvents, with a reported boiling point of 187-187.5°C at 3 mmHg . The parent compound, lactobacillic acid (11-(2-hexylcyclopropyl)undecanoic acid), is a naturally occurring, odd-chain (C19) saturated fatty acid characterized by a distinctive cis-cyclopropane ring within its carbon backbone . This cyclopropane ring is biosynthetically derived from the precursor cis-vaccenic acid (C18:1 cis-11) via the addition of a methylene group from S-adenosylmethionine, a conversion that typically occurs at the end of the exponential growth phase in bacteria . The presence of the strained cyclopropane ring makes the molecule chemically reactive despite being technically saturated, allowing for ring-opening reactions under conditions like catalytic hydrogenation, which yields methyl-branched fatty acids useful for characterization . In research applications, this compound is invaluable for gas chromatography-mass spectrometry (GC-MS)-based identification and profiling of bacterial species . The compound serves as a key biomarker, as lactobacillic acid is found in a wide range of Gram-positive and Gram-negative bacteria, including various Lactobacillus species (e.g., L. fermentum , L. buchneri ), Escherichia coli , Agrobacterium tumefaciens , and Brucella species . Studies focused on bacterial membrane adaptation utilize this compound to investigate how cyclopropanation of membrane lipids regulates fluidity, reduces permeability to protons, and confers protection from environmental stresses such as acid shock, thereby influencing bacterial growth and pathogenicity . Furthermore, its detection in non-bacterial sources, such as low erucic acid rapeseed oil (LEAR), highlights its utility in food science for distinguishing natural cyclic fatty acids from processing artifacts . This product is intended For Research Use Only and is not approved for human consumption.

特性

CAS番号

112418-57-2

分子式

C20H38O2

分子量

310.5 g/mol

IUPAC名

methyl 10-[(1R,2S)-2-hexylcyclopropyl]decanoate

InChI

InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1

InChIキー

HASAQWANQLNRRS-RBUKOAKNSA-N

異性体SMILES

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)OC

正規SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC

製品の起源

United States

準備方法

Method A: Direct Esterification

  • Procedure :
    • Lactobacillic acid is mixed with methanol in the presence of an acidic catalyst.
    • The reaction is carried out at elevated temperatures (85–100°C) to facilitate the esterification process.
    • Water formed during the reaction is removed to drive the equilibrium toward ester formation, often using azeotropic distillation or dehydrating agents.
  • Advantages :
    • High yield with minimal side reactions.
    • Straightforward and scalable for industrial purposes.
  • Challenges :
    • Requires precise control of temperature and catalyst concentration to avoid degradation of cyclopropane rings.

Saponification Followed by Esterification

This two-step process involves saponification of triglycerides or fatty acids followed by methylation.

Steps:

  • Saponification :
    • Fatty acids are treated with sodium hydroxide in aqueous methanol to form their sodium salts.
    • The mixture is heated at around 100°C for one hour.
  • Acidification and Extraction :
    • The saponified mixture is acidified to pH ~2 using hydrochloric acid.
    • Free fatty acids are extracted with an organic solvent like chloroform-hexane.
  • Esterification :
    • The extracted fatty acids are methylated using BF$$3$$-CH$$3$$OH or BCl$$3$$-CH$$3$$OH reagents under controlled heating (85–100°C).
    • Excess methanol and solvents are evaporated under nitrogen gas.

Catalytic Esterification with Azeotropic Distillation

A more advanced method involves azeotropic distillation to remove water during the reaction.

  • Procedure :
    • Lactobacillic acid reacts with methanol in the presence of an acidic catalyst (e.g., sulfuric acid).
    • Azeotropic agents such as toluene or xylene are added to continuously remove water from the reaction mixture.
  • Benefits :
    • High purity of the final product due to effective water removal.
  • Limitations :
    • Requires specialized equipment for azeotropic distillation.

Data Summary Table

Method Catalyst/Reagent Temperature (°C) Time Key Advantages Key Challenges
Direct Esterification Sulfuric Acid 85–100 ~1 hour High yield, straightforward Requires precise control
Transesterification BF$$3$$-CH$$3$$OH ~100 5–15 min Rapid and efficient Risk of degradation
Saponification + Esterification NaOH + BF$$3$$-CH$$3$$OH ~100 ~1 hour Releases tightly bound fatty acids Multi-step process
Catalytic Azeotropic Distillation Sulfuric Acid + Toluene/Xylene >100 Variable High purity product Equipment intensive

Notes on Optimization

  • Reaction conditions must be carefully optimized to preserve the cyclopropane ring structure in lactobacillic acid.
  • Boron trifluoride-based methods are highly effective but require careful handling due to reagent reactivity and potential toxicity.
  • Removal of water during esterification is critical for achieving high yields and purity.

化学反応の分析

Types of Reactions

Lactobacillic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Another alcohol and an acid or base catalyst.

Major Products

    Hydrolysis: Lactobacillic acid and methanol.

    Reduction: Lactobacillic alcohol.

    Transesterification: A different ester and methanol.

作用機序

類似化合物との比較

Comparison with Similar Cyclopropane Fatty Acid Methyl Esters

Structural and Analytical Differences

Table 1: Key Properties of Lactobacillic Acid Methyl Ester and Related Compounds
Compound Molecular Structure Molecular Weight (M⁺) Key MS Ions (m/z) Retention Time (GC) Primary Sources
This compound cis-11,12-methylene-octadecanoate 310 310, 278 Intermediate Bacterial lipids, human plasma
Dihydrosterculic acid (DHSA) methyl ester cis-9,10-methylene-hexadecanoate 282 282, 250 Shorter Meat, plant oils, human plasma
Sterculic acid methyl ester cis-9,10-methylene-oleate 280 280, 248 Shortest Rare in animals; unstable
cis-Vaccenic acid methyl ester cis-11-octadecenoate 296 296, 264 Longer Bacterial membranes
Key Observations:
  • Mass Spectrometry : this compound is distinguished by its molecular ion (m/z 310) and a fragment resulting from cyclopropane ring cleavage (m/z 278) . DHSA methyl ester exhibits analogous fragmentation but at lower m/z values due to its shorter chain .
  • Retention Time : In GC, this compound elutes later than DHSA and sterculic acid derivatives due to its longer carbon chain .
  • Stability: Unlike sterculic acid methyl ester, which degrades under acidic conditions, this compound remains stable during methanolysis or hydrogenation when prepared with BCl₃-methanol or mild reagents .
Table 2: Detection Methods and Challenges
Method This compound DHSA Methyl Ester Sterculic Acid Methyl Ester
GC-MS Reliable with authentic standards Requires isomer differentiation Unreliable due to degradation
¹H NMR Confirms cyclopropane ring Similar to lactobacillic acid Not typically used
Derivatization Stable with BCl₃-methanol Stable with BCl₃-methanol Degrades in acidic conditions

Methodological Considerations

  • Sample Preparation: Use BCl₃-methanol for transesterification to avoid cyclopropane ring destruction . Avoid BF₃-methanol at high temperatures, which can degrade lactobacillic acid .
  • Quantification : In meat, CPFAs (lactobacillic + DHSA) are reported as a single entity if concentrations exceed 60 mg/kg fat .

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